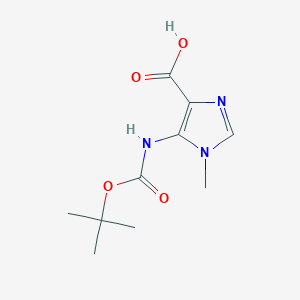
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H11FO It is a derivative of phenylpropene, featuring a fluorine atom and a methyl group on the benzene ring, along with a hydroxyl group on the propene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Reaction Mechanism: The aldehyde group of 3-fluoro-2-methylbenzaldehyde reacts with the hydroxyl group of propargyl alcohol to form the desired product through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-one.
Reduction: The double bond in the propene chain can be reduced to form 3-(3-Fluoro-2-methylphenyl)propan-1-ol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-one
Reduction: 3-(3-Fluoro-2-methylphenyl)propan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Fluoro-2-methylphenyl)propanoic acid
- 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-one
- 3-(3-Fluoro-2-methylphenyl)propan-1-ol
Uniqueness
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the hydroxyl group enhances its reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
(E)-3-(3-fluoro-2-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11FO/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2-6,12H,7H2,1H3/b5-3+ |
Clé InChI |
YIDMLGHBFZDESJ-HWKANZROSA-N |
SMILES isomérique |
CC1=C(C=CC=C1F)/C=C/CO |
SMILES canonique |
CC1=C(C=CC=C1F)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
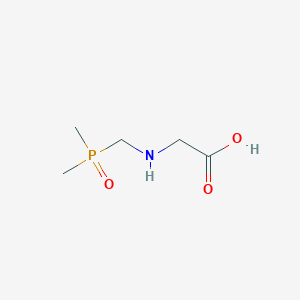
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
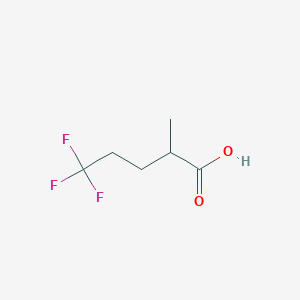

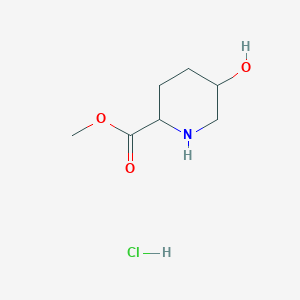
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)



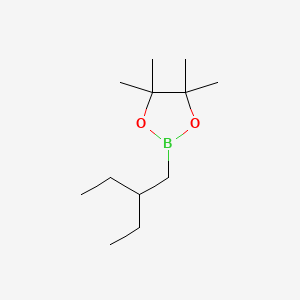
![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)
